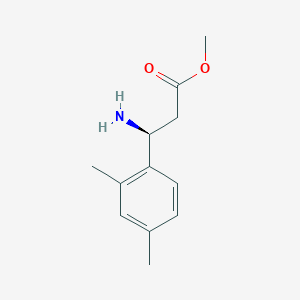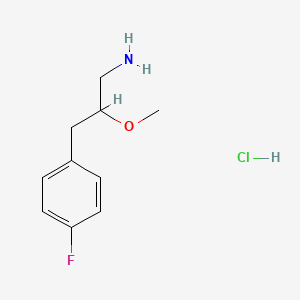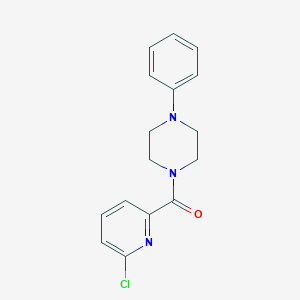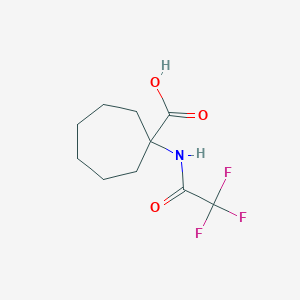
methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate is a chemical compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains an amino group and a methyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable amine and esterification agents. One common method is the reductive amination of 2,4-dimethylbenzaldehyde followed by esterification with methanol. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic conditions for the esterification step.
Industrial Production Methods
In industrial settings, the production of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and automated esterification processes can enhance the efficiency and scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)butanoate
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)pentanoate
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)hexanoate
Uniqueness
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl ester group allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
DVOQYEQMVYMSJH-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)


![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)

![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)


